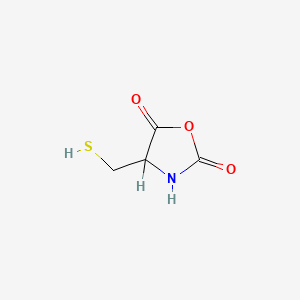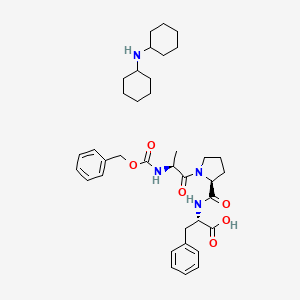
1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide is a chemical compound with the molecular formula C28H28O2P2 It is known for its unique structure, which includes four methylphenyl groups attached to a diphosphane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide typically involves the reaction of 4-methylphenylphosphine with an oxidizing agent. One common method includes the use of hydrogen peroxide (H2O2) as the oxidizing agent under controlled conditions. The reaction proceeds as follows:
4C7H7P+2H2O2→C28H28O2P2+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the purification of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its corresponding phosphine derivative.
Substitution: The methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other peroxides.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or organometallic reagents.
Major Products Formed
Oxidation: Higher oxidation state phosphane oxides.
Reduction: Corresponding phosphine derivatives.
Substitution: Various substituted diphosphane oxides.
科学研究应用
1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide involves its interaction with molecular targets through its diphosphane core and methylphenyl groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in redox reactions and act as a catalyst in certain chemical processes.
相似化合物的比较
Similar Compounds
- 1,1,2,2-Tetrakis(4-methoxyphenyl)diphosphane 1,2-dioxide
- 1,1,2,2-Tetrakis(4-chlorophenyl)diphosphane 1,2-dioxide
- 1,1,2,2-Tetrakis(4-bromophenyl)diphosphane 1,2-dioxide
Uniqueness
1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide is unique due to the presence of methyl groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
属性
| 1060-21-5 | |
分子式 |
C28H28O2P2 |
分子量 |
458.5 g/mol |
IUPAC 名称 |
1-[bis(4-methylphenyl)phosphoryl-(4-methylphenyl)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C28H28O2P2/c1-21-5-13-25(14-6-21)31(29,26-15-7-22(2)8-16-26)32(30,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3 |
InChI 键 |
CDSNRMGAIFNIHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)P(=O)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)


